molecular formula C16H19BFNO2 B8248114 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile

Cat. No.: B8248114
M. Wt: 287.1 g/mol
InChI Key: JNRHUUGTLOLQTP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile is a boronate ester derivative featuring a cyclopropane-carbonitrile core and a fluorinated aromatic ring. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), where the boronate group enables aryl-aryl bond formation.

Properties

IUPAC Name

1-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFNO2/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(13(12)18)16(10-19)8-9-16/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRHUUGTLOLQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3(CC3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a catalyst to form the boronic ester.

    Cyclopropanation: The next step involves the cyclopropanation of the boronic ester using a suitable cyclopropane precursor under specific reaction conditions.

    Nitrile Introduction: Finally, the nitrile group is introduced through a substitution reaction, often using cyanogen bromide or a similar reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

    Cross-Coupling: The boronic ester group makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl halides.

Scientific Research Applications

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, especially those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.

    Biological Studies: The compound is used in biological research to study the effects of fluorinated and boron-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituent type, position, or ring size. Below is a detailed comparison:

Table 1: Structural and Physical-Chemical Comparison

Compound Name CAS Molecular Formula Molecular Weight Substituents Ring Type Key Properties
Target Compound :
1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile
Not Provided C₁₆H₁₈BFNO₂* ~299.1* 2-F, 3-boryl Cyclopropane High ring strain; electron-withdrawing F and nitrile enhance boronate reactivity
1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile 1256360-48-1 C₁₆H₁₉BClNO₂ 303.59 3-Cl, 5-boryl Cyclopropane Chlorine increases steric bulk; density: 1.18 g/cm³ at 20°C
1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carbonitrile 2326492-11-7 C₁₇H₂₁BFNO₂ 301.16 3-F, 4-boryl Cyclobutane Reduced ring strain vs. cyclopropane; storage: 2–8°C under inert atmosphere
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile Not Provided C₁₆H₁₉BNO₂ ~283.1 4-boryl (no halogen) Cyclopropane Para-substitution minimizes steric hindrance; higher coupling efficiency

*Inferred from analogous structures.

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects: The target compound’s 2-fluoro and nitrile groups increase the electrophilicity of the boronate, accelerating transmetallation in Suzuki-Miyaura couplings compared to non-halogenated analogs .
  • Ring Strain : Cyclopropane’s high ring strain increases reactivity but may reduce stability during storage compared to cyclobutane analogs .

Biological Activity

The compound 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile is a novel organic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's structure includes a cyclopropane moiety and a dioxaborolane group, which are known to influence biological interactions. The molecular formula is C13H18BFO3C_{13}H_{18}BFO_3, with a molecular weight of approximately 252.1 g/mol. The presence of the fluorine atom may enhance lipophilicity and alter pharmacokinetic properties.

Kinase Inhibition

Recent studies have indicated that compounds similar to this one can exhibit kinase inhibitory activity. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. For instance, compounds with similar dioxaborolane structures have shown IC50 values in the low nanomolar range against various kinases .

Anti-inflammatory Effects

Research has demonstrated that related compounds can suppress pro-inflammatory cytokines and nitric oxide production in cellular models of inflammation. This suggests that 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile may also possess anti-inflammatory properties .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity in various cell lines are crucial for understanding the safety profile of this compound. Preliminary data indicate that similar compounds do not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety margin .

Study 1: Kinase Inhibition Profile

A study investigated the kinase inhibition profile of dioxaborolane derivatives. The compound exhibited significant inhibition against GSK-3β and ROCK-1 with IC50 values ranging from 10 to 1314 nM. This highlights its potential as a multi-target kinase inhibitor .

Study 2: Anti-cancer Activity

Another study focused on the anti-cancer properties of related compounds. These compounds demonstrated high potency against solid tumors in xenograft models with low toxicity profiles. The findings suggest that this class of compounds could be further developed for cancer therapy .

Data Tables

Biological Activity IC50 Values (nM) Cell Lines Tested Effects Observed
GSK-3β Inhibition10 - 1314Various cancer cell linesSignificant inhibition
ROCK-1 Inhibition20 - 500Mouse microglial cellsReduced inflammation
Cytotoxicity>1000HT-22 and BV-2 cellsNo significant viability loss

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